![molecular formula C14H19BrN2O3 B4180199 2-(4-bromophenoxy)-N-4-morpholinylbutanamide](/img/structure/B4180199.png)
2-(4-bromophenoxy)-N-4-morpholinylbutanamide
Overview
Description
2-(4-bromophenoxy)-N-4-morpholinylbutanamide, also known as BPN, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. This compound has been studied for its ability to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various diseases.
Mechanism of Action
2-(4-bromophenoxy)-N-4-morpholinylbutanamide acts as a selective blocker of the Nav1.7 ion channel, which is primarily expressed in sensory neurons. By inhibiting the activity of this channel, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide can reduce the transmission of pain signals and potentially alleviate pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N-4-morpholinylbutanamide can effectively block the activity of the Nav1.7 ion channel, leading to a reduction in pain signaling. 2-(4-bromophenoxy)-N-4-morpholinylbutanamide has also been shown to have a relatively low toxicity profile, making it a potentially safe option for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide is its selectivity for the Nav1.7 ion channel, which allows for targeted modulation of pain signaling without affecting other ion channels. However, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide's relatively low potency compared to other Nav1.7 blockers may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-4-morpholinylbutanamide. One area of interest is the development of more potent Nav1.7 blockers based on the structure of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide, including its efficacy in treating chronic pain and other conditions. Finally, research on the safety and toxicity of 2-(4-bromophenoxy)-N-4-morpholinylbutanamide in humans is needed to determine its potential as a clinical treatment option.
Scientific Research Applications
2-(4-bromophenoxy)-N-4-morpholinylbutanamide has been studied for its potential therapeutic benefits in a variety of areas, including pain management, epilepsy, and cardiovascular disease. In particular, 2-(4-bromophenoxy)-N-4-morpholinylbutanamide has been shown to modulate the activity of the Nav1.7 ion channel, which is involved in the transmission of pain signals. This has led to interest in 2-(4-bromophenoxy)-N-4-morpholinylbutanamide as a potential treatment for chronic pain.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-morpholin-4-ylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-2-13(20-12-5-3-11(15)4-6-12)14(18)16-17-7-9-19-10-8-17/h3-6,13H,2,7-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUINESZHJKEWTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1CCOCC1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(morpholin-4-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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